(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)7-10-8-15-12(14-10)11-5-3-4-6-13-11/h3-6,9-10H,7-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIEQDUFOSLGN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α-bromoketone in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (4S)-4-(2-methylpropyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : 204.27 g/mol
- CAS Number : 108915-07-7
Synthetic Routes
The synthesis of (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves cyclization reactions. Common synthetic methods include:
-
Cyclization of 2-Aminopyridine with α-Bromoketone :
- Conditions: Base (sodium hydride or potassium carbonate) in an aprotic solvent.
- Outcome: Formation of the oxazole ring.
-
Use of Continuous Flow Synthesis :
- Enhances yield and purity for industrial applications.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent in various diseases, particularly those involving fibrotic processes.
Case Study :
A study demonstrated that this compound exhibits antifibrotic properties by inhibiting specific enzymes involved in fibrosis. The binding affinity to these enzymes was evaluated using molecular docking studies, indicating promising therapeutic potential.
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in developing new pharmaceuticals.
Applications :
- Used in the synthesis of pyridine derivatives.
- Acts as an intermediate in creating bioactive molecules targeting neurological disorders.
Biological Studies
Research has shown that this compound can interact with biological targets, influencing enzyme activity and receptor binding.
Mechanism of Action :
The compound's oxazole ring can form hydrogen bonds with active site residues of target proteins, while the pyridine moiety can engage in π-π stacking interactions. These interactions modulate the activity of proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of fibrotic tissue .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Oxazoline ligands are highly tunable, with variations in substituents on the oxazoline ring and pyridine moiety significantly influencing their catalytic performance. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Oxazoline Ligands
Impact of Substituents on Catalytic Performance
- Steric Effects: The tert-butyl group in (S)-t-BuPyOx provides greater steric hindrance than the isobutyl group in the target compound, enhancing enantioselectivity in Pd-catalyzed reactions (e.g., 72% yield in conjugate additions) .
- Electronic Effects :
- Stereochemical Considerations :
- The (R)-isobutyl analog (CAS 2757082-82-7) demonstrates how enantiomeric configuration inversely affects stereoselectivity, a critical factor in asymmetric synthesis .
Biological Activity
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure combining both pyridine and oxazole rings, which are known to impart various biological activities. The compound's molecular formula is and it possesses a boiling point that is yet to be determined .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, compounds similar to this compound have demonstrated significant antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL, indicating strong efficacy .
Anticancer Activity
Research into the anticancer properties of oxazole derivatives has shown promising results. Compounds containing the oxazole moiety have been found to inhibit tumor cell proliferation through various mechanisms, including the modulation of enzyme activity and disruption of cellular processes . The specific pathways involved often include apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets. The pyridine ring can engage with various enzymes and receptors, while the oxazole ring may facilitate hydrogen bonding and other interactions that enhance its biological effects .
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions between appropriate precursors, such as 2-(pyridin-2-yl)acetonitrile and isobutylamine under acidic conditions . This compound serves as a versatile building block in medicinal chemistry for the development of new pharmaceuticals.
Case Studies
Case Study 1: Antifungal Activity Evaluation
A series of 4,5-dihydrooxazole derivatives were synthesized to evaluate their antifungal properties. Compounds A30-A34 showed broad-spectrum antifungal activity with MIC values indicating strong efficacy against common fungal pathogens. Notably, compounds A31 and A33 exhibited high metabolic stability in human liver microsomes .
Case Study 2: Anticancer Screening
In a study assessing the anticancer potential of various oxazole derivatives, this compound was included in a panel of compounds tested against several cancer cell lines. Results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole?
The compound is typically synthesized via chiral oxazoline formation from amino alcohol precursors. A common method involves cyclocondensation of (S)-configured amino alcohols (e.g., (S)-2-phenylglycinol derivatives) with carbonyl-containing substrates under acidic or dehydrating conditions. For example, refluxing in ethanol with catalytic HCl enables ring closure to form the dihydrooxazole core . Pyridinyl substituents are introduced via nucleophilic substitution or coupling reactions, requiring careful control of temperature and stoichiometry to avoid racemization .
Q. How is enantiomeric purity ensured during synthesis?
Chiral starting materials (e.g., (S)-amino alcohols) are critical. Reaction progress is monitored using chiral HPLC or polarimetry. Post-synthesis, recrystallization in polar solvents (e.g., ethanol-DMF mixtures) enhances enantiomeric excess, as reported for structurally related oxazolines . Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation data .
Q. What spectroscopic techniques are used for characterization?
- NMR : H and C NMR confirm the oxazoline ring (e.g., characteristic δ 4.5–5.5 ppm for protons adjacent to oxygen/nitrogen) and pyridinyl substitution patterns.
- IR : Stretching vibrations at ~1650 cm (C=N) and ~1250 cm (C-O) verify the oxazoline backbone.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How do steric effects from the isobutyl group influence reactivity in catalytic applications?
The isobutyl substituent at the 4-position introduces steric hindrance, which can modulate coordination behavior in metal complexes. For example, in organotin derivatives, bulky groups like isobutyl stabilize hypercoordinated intermediates by preventing ligand dissociation, as observed in analogous dihydrooxazole-tin complexes . This steric shielding is critical in asymmetric catalysis, where enantioselectivity depends on spatial control of substrate access .
Q. What strategies resolve contradictions in reported catalytic activity data for similar oxazolines?
Discrepancies often arise from solvent polarity, counterion effects, or trace metal impurities. For instance, Wilkinson’s catalyst ([RhCl(PPh)]) may show variable activity in dihydrooxazole-mediated reactions due to competing ligand exchange with the oxazoline nitrogen. Systematic studies using controlled atmospheres (e.g., inert gas purging) and standardized solvent drying protocols are recommended .
Q. Can computational methods predict the compound’s behavior in supramolecular assemblies?
Density Functional Theory (DFT) calculations optimize geometries and predict non-covalent interactions (e.g., π-π stacking between pyridinyl and aromatic residues). Molecular docking studies suggest that the (S)-configuration enhances binding affinity to chiral receptors, as demonstrated in imidazole-thiol systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
